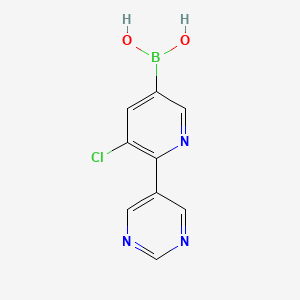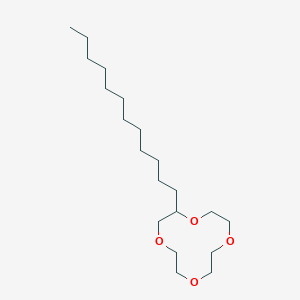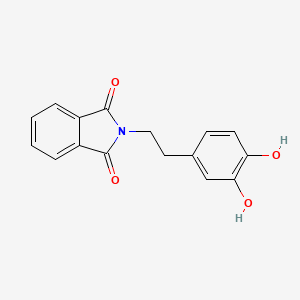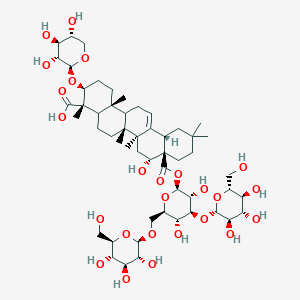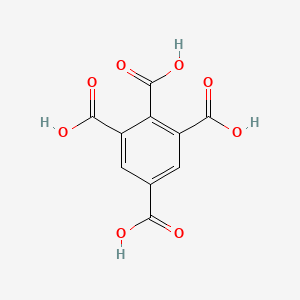
1,2,3,5-Benzene-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C10H6O8. It is a derivative of benzene with four carboxylic acid groups attached to the benzene ring. This compound is known for its role in the synthesis of various coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multidentate ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,5-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzene derivatives with multiple substituents. For example, the oxidation of benzene-1,2,3,5-tetramethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can yield benzene-1,2,3,5-tetracarboxylic acid .
Industrial Production Methods
Industrial production of benzene-1,2,3,5-tetracarboxylic acid typically involves large-scale oxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific industrial setup and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce more highly oxidized compounds, while reduction reactions can yield alcohols or other reduced derivatives .
Scientific Research Applications
Benzene-1,2,3,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of benzene-1,2,3,5-tetracarboxylic acid involves its ability to act as a multidentate ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing a suitable environment for the reactants .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: Another tetracarboxylic acid derivative of benzene, known for its use in the synthesis of coordination polymers and MOFs.
Benzene-1,3,5-tricarboxylic acid: A tricarboxylic acid derivative of benzene, used in the synthesis of various coordination compounds.
Benzene-1,2,4-tricarboxylic acid: Another tricarboxylic acid derivative, with applications in the synthesis of coordination polymers.
Uniqueness
Benzene-1,2,3,5-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination complexes and materials with unique properties. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .
Properties
CAS No. |
479-47-0 |
|---|---|
Molecular Formula |
C10H6O8 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
benzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
NHDLVKOYPQPGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)

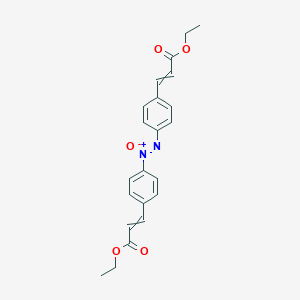
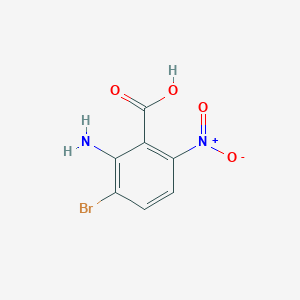
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
